molecular formula C21H29ClN2O2S B2649669 N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea CAS No. 1005261-37-9

N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea

Cat. No. B2649669
CAS RN: 1005261-37-9
M. Wt: 408.99
InChI Key: XLRVJAYDQBPAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N’-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of N-allyl-N’-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea are mentioned in the sources , but the specific values are not provided.

Scientific Research Applications

Applications in Antimicrobial and Antifungal Activities

Thiourea derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain thiourea compounds exhibit significant growth inhibition against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The antifungal activities of these compounds suggest their potential as leads for the development of new antimicrobial agents (del Campo et al., 2004).

Application in Polymer Synthesis

Research has also explored the use of allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas), synthesized through a transurethanization approach. These compounds show promise in creating materials with varied thermal properties and potentially in applications requiring specific thermal stabilities (Martin et al., 2016).

Applications in Organocatalysis

Thiourea derivatives have been identified as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters. The activity of these compounds in catalyzing polymerization reactions highlights their utility in the synthesis of polymers, offering a route to produce materials with specific properties for various applications (Lohmeijer et al., 2006).

Applications in Synthesis of Heterocyclic Compounds

Thiourea derivatives have been utilized in the synthesis of heterocyclic compounds, indicating their role in the development of pharmaceuticals and bioactive molecules. Their reactivity and ability to participate in various chemical transformations make them valuable tools in organic synthesis and drug discovery (Tayade et al., 2012).

properties

IUPAC Name

1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2S/c1-5-11-23-19(27)24-13-15-16(22)7-6-8-17(15)25-18-12-21(14(2)3)10-9-20(18,4)26-21/h5-8,14,18H,1,9-13H2,2-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVJAYDQBPAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNC(=S)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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